1-Chloro-3-(2-iodo-1-methoxyethyl)benzene
CAS No.:
Cat. No.: VC20408458
Molecular Formula: C9H10ClIO
Molecular Weight: 296.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClIO |
|---|---|
| Molecular Weight | 296.53 g/mol |
| IUPAC Name | 1-chloro-3-(2-iodo-1-methoxyethyl)benzene |
| Standard InChI | InChI=1S/C9H10ClIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |
| Standard InChI Key | OIFNGUBLFSEDEL-UHFFFAOYSA-N |
| Canonical SMILES | COC(CI)C1=CC(=CC=C1)Cl |
Introduction
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene is a complex organic compound with a molecular formula of C9H10ClIO. It is characterized by its unique structure, which includes a benzene ring substituted with a chloro group at the 1-position and a 2-iodo-1-methoxyethyl group at the 3-position. This compound is of interest in various chemical and pharmaceutical applications due to its reactivity and potential as an intermediate in synthesis reactions.
Synthesis and Applications
While specific synthesis pathways for 1-Chloro-3-(2-iodo-1-methoxyethyl)benzene are not detailed in the available literature, compounds with similar structures are often synthesized through halogenation reactions followed by alkylation or etherification steps. This compound could serve as an intermediate in the synthesis of more complex molecules, potentially in pharmaceutical or material science applications.
Related Compounds
Compounds similar to 1-Chloro-3-(2-iodo-1-methoxyethyl)benzene include other halogenated benzene derivatives, such as 1-Chloro-3-(2-iodopropyl)benzene, which shares a similar structure but lacks the methoxy group . These compounds are often used in organic synthesis due to their reactivity.
Availability and Vendors
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene is listed by chemical vendors such as CymitQuimica, although it may be out of production . For detailed product information, contacting the vendor directly is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume